trans-6-Aminocyclohex-3-ene-1-carboxylic acid;hydrochloride
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Overview
Description
trans-6-Aminocyclohex-3-ene-1-carboxylic acid;hydrochloride: is a chemical compound with the molecular formula C7H12ClNO2. It is a derivative of cyclohexene, featuring an amino group and a carboxylic acid group, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes, utilizing high-pressure reactors and efficient catalysts to achieve high yields. The purification process often includes crystallization and recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans-6-Aminocyclohex-3-ene-1-carboxylic acid;hydrochloride is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its amino and carboxylic acid groups make it a suitable candidate for studying protein-ligand interactions .
Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic effects. Its structure allows for the development of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials. Its reactivity makes it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of trans-6-Aminocyclohex-3-ene-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- cis-6-Aminocyclohex-3-ene-1-carboxylic acid
- trans-3-tert-Butoxycarbonylaminocyclohex-4-enecarboxylic acid
- trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride
Comparison: Compared to its similar compounds, trans-6-Aminocyclohex-3-ene-1-carboxylic acid;hydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions .
Properties
Molecular Formula |
C7H12ClNO2 |
---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
(1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h1-2,5-6H,3-4,8H2,(H,9,10);1H/t5-,6-;/m1./s1 |
InChI Key |
HZJHDHWPTTVQSN-KGZKBUQUSA-N |
Isomeric SMILES |
C1C=CC[C@H]([C@@H]1C(=O)O)N.Cl |
Canonical SMILES |
C1C=CCC(C1C(=O)O)N.Cl |
Origin of Product |
United States |
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